molecular formula C7H15NO2 B2840591 5-(Dimethylamino)pentanoic Acid CAS No. 89855-60-7

5-(Dimethylamino)pentanoic Acid

Cat. No. B2840591
M. Wt: 145.202
InChI Key: UYZSNVLEDLCWGU-UHFFFAOYSA-N
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Patent
US08865675B2

Procedure details

To a solution of 5-(dimethylamino)benzyl pentanoate (0.79 g, 33.6 mmol) in anhydrous ethyl acetate (20 mL) under nitrogen at room temperature was added 10% palladium on carbon (250 mg). The solution was stirred vigorously under a hydrogen atmosphere. After 16 hours additional palladium on carbon (100 mg) was added to encourage the reaction, and at 24 hours hydrogen gas was bubbled through the solution. At 40 hours the solution was filtered through celite and concentrated in vacuo to dryness to afford the product as a yellow oil (295 mg, 60.4%).
Name
5-(dimethylamino)benzyl pentanoate
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two
Yield
60.4%

Identifiers

REACTION_CXSMILES
C(OCC1C=[C:13]([N:15]([CH3:17])[CH3:16])[CH:12]=[CH:11]C=1)(=O)CCCC.[C:18]([O:21]CC)(=[O:20])[CH3:19]>[Pd]>[CH3:16][N:15]([CH3:17])[CH2:13][CH2:12][CH2:11][CH2:19][C:18]([OH:21])=[O:20]

Inputs

Step One
Name
5-(dimethylamino)benzyl pentanoate
Quantity
0.79 g
Type
reactant
Smiles
C(CCCC)(=O)OCC1=CC=CC(=C1)N(C)C
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
250 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred vigorously under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
at 24 hours hydrogen gas was bubbled through the solution
Duration
24 h
FILTRATION
Type
FILTRATION
Details
At 40 hours the solution was filtered through celite and
Duration
40 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to dryness

Outcomes

Product
Name
Type
product
Smiles
CN(CCCCC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 295 mg
YIELD: PERCENTYIELD 60.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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